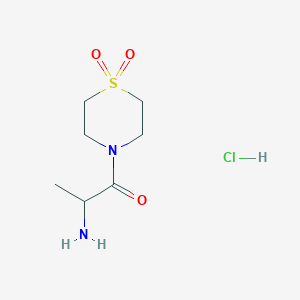
4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride
説明
The compound is a derivative of amino acids, specifically a derivative of 2-aminopropanoic acid . It’s likely to have properties similar to those of other amino acids.
Synthesis Analysis
While specific synthesis methods for this compound were not found, amino acids are typically synthesized through methods involving the reaction of carboxyl groups and amino groups .Molecular Structure Analysis
The molecular structure of amino acids typically includes an amine group, a carboxylic acid group, and a side chain . The specific structure of this compound would depend on the nature of the “1lambda6-thiomorpholine-1,1-dione” group.Chemical Reactions Analysis
Amino acids can undergo reactions characteristic of carboxylic acids and amines. When the carboxyl group of one amino acid molecule reacts with the amino group of another amino acid molecule, an amide bond is formed .Physical And Chemical Properties Analysis
Amino acids are generally soluble in water, slightly soluble in alcohol, and have high melting points . The specific physical and chemical properties of this compound would depend on its exact molecular structure.科学的研究の応用
Surfactant Research
Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride can be studied for its surfactant properties due to its amphiphilic nature, which could have implications in improving the dispersion or solubilization of one phase in another immiscible one .
Membrane Permeabilization Studies
This compound may be used in the study of membrane permeabilization due to its potential to interact with lipid bilayers. This application is crucial in understanding drug delivery systems and the transport of molecules across cell membranes .
Inclusion Body Solubilization
In the field of protein chemistry, solubilizing inclusion bodies is a significant challenge4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride could be researched for its ability to solubilize these protein aggregates, which is essential for recombinant protein production .
Membrane Protein Solubilization
The study of membrane proteins requires effective solubilization techniques. This compound’s unique structure might aid in the solubilization process, which is a critical step in membrane protein analysis .
Biochemical Applications
In biochemistry, the manipulation of biomolecules is a common practice. This compound could be applied in biochemical research for the crystallization and manipulation of biomolecules, aiding in the study of their structure and function .
Analytical Chemistry
The compound’s potential as a reagent in analytical chemistry could be explored. Its unique chemical structure may interact with various analytes, making it a candidate for developing new analytical methods .
Biopharma Production
In biopharmaceutical manufacturing, the compound could be investigated for its role in the synthesis of therapeutic proteins and peptides. Its properties might be utilized to enhance production efficiency and product purity .
Advanced Battery Science
The electrochemical properties of 4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride could be examined for potential applications in advanced battery science, possibly contributing to the development of new types of batteries or improving existing ones .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-amino-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S.ClH/c1-6(8)7(10)9-2-4-13(11,12)5-3-9;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILXRMFDCIDGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCS(=O)(=O)CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminopropanoyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



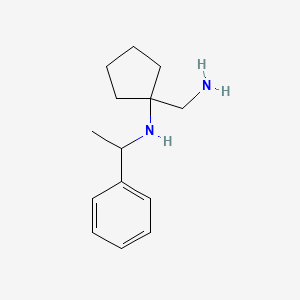
![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)
![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)
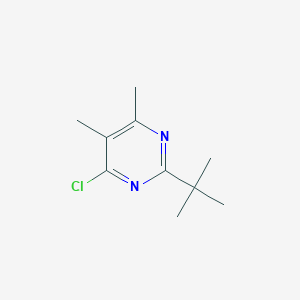
![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)
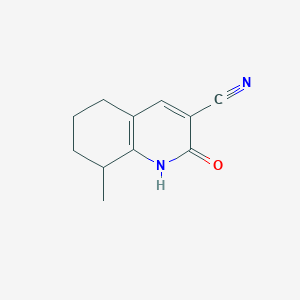
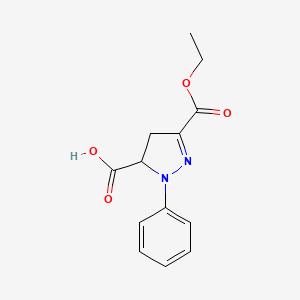

![2-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1522803.png)
![2-amino-3-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1522804.png)
![3-[(2,2-Dimethylpropyl)amino]propan-1-ol](/img/structure/B1522805.png)
![5-[(tert-butoxy)carbonyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B1522807.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cyclobutyl]carbamate](/img/structure/B1522808.png)
